methanone](/img/structure/B13679975.png)
[4-(3-Buten-1-yl)phenyl](phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Buten-1-yl)phenylmethanone: is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a phenyl group attached to a butenyl chain and another phenyl group attached to a methanone group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Buten-1-yl)phenylmethanone typically involves the reaction of 4-(3-buten-1-yl)phenylboronic acid with benzoyl chloride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of 4-(3-Buten-1-yl)phenylmethanone may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction conditions for large-scale production.
化学反应分析
Types of Reactions:
Oxidation: 4-(3-Buten-1-yl)phenylmethanone can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The aromatic rings in 4-(3-Buten-1-yl)phenylmethanone can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: HNO₃ in sulfuric acid for nitration, Br₂ in carbon tetrachloride for bromination.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitro compounds, halogenated compounds.
科学研究应用
Chemistry: 4-(3-Buten-1-yl)phenylmethanone is used as a building block in organic synthesis. It can be used to synthesize more complex molecules through various chemical reactions, such as cross-coupling reactions.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving aromatic ketones. It can also be used to investigate the metabolic pathways of similar compounds in living organisms.
Medicine: 4-(3-Buten-1-yl)phenylmethanone has potential applications in drug discovery and development. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes.
作用机制
The mechanism of action of 4-(3-Buten-1-yl)phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis.
相似化合物的比较
Benzophenone: Similar in structure but lacks the butenyl chain.
4-Phenylbutan-2-one: Similar in structure but lacks the second phenyl group.
4-(3-Buten-1-yl)benzaldehyde: Similar in structure but has an aldehyde group instead of a ketone group.
Uniqueness: 4-(3-Buten-1-yl)phenylmethanone is unique due to the presence of both a butenyl chain and two phenyl groups attached to a methanone group This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds
属性
分子式 |
C17H16O |
|---|---|
分子量 |
236.31 g/mol |
IUPAC 名称 |
(4-but-3-enylphenyl)-phenylmethanone |
InChI |
InChI=1S/C17H16O/c1-2-3-7-14-10-12-16(13-11-14)17(18)15-8-5-4-6-9-15/h2,4-6,8-13H,1,3,7H2 |
InChI 键 |
DQMYTPOVGRDHBF-UHFFFAOYSA-N |
规范 SMILES |
C=CCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


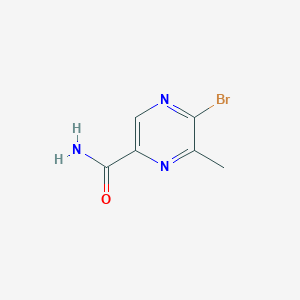

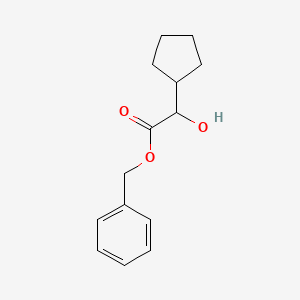

![methyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate](/img/structure/B13679915.png)
![6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13679916.png)
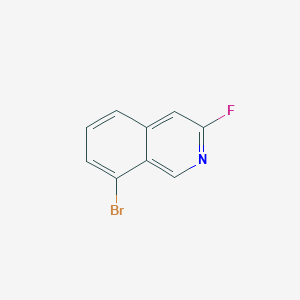
![8-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13679922.png)

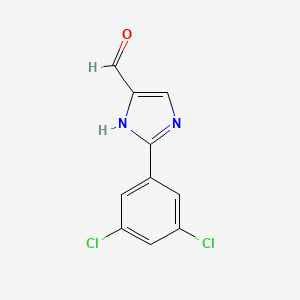
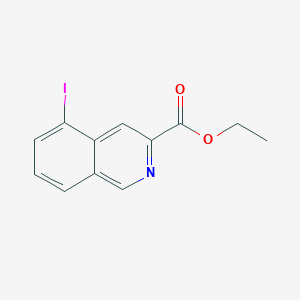
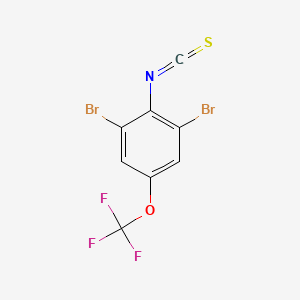
![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-oxopropanoic acid](/img/structure/B13679963.png)
![3-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13679964.png)
